3-Bromo-1-propanol
Overview
Description
3-Bromo-1-propanol: is an organic compound with the molecular formula C3H7BrO . It is a colorless liquid that is soluble in water and has a density of 1.537 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Scientific Research Applications
Chemistry: 3-Bromo-1-propanol is used in the synthesis of various organic compounds, including fluorescent halide-sensitive quinolinium dyes and chiral, quaternary prolines .
Biology: In biological research, it is used to study micellar media and microemulsions based on cationic or nonionic surfactants by reacting with phenols .
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound acts as a grafting agent in the synthesis of recyclable reagents and an intermediate in the synthesis of organic molecules .
Mechanism of Action
Target of Action
This compound, also known as 3-Bromopropan-1-ol, is a chemical compound that primarily targets the respiratory system . It is used as a substrate in nucleophilic substitution reactions and in the redox polymerization .
Mode of Action
The compound acts as an electrophile , which means it has a tendency to attract electrons. This property allows it to participate in nucleophilic substitution reactions, where it can donate its bromine atom to a nucleophile . In redox polymerization, it can act as a reducing agent, donating electrons to another compound .
Biochemical Pathways
It is known to participate in reactions involving phenols in micellar media and microemulsions based on cationic or a nonionic surfactant . This suggests that it may influence pathways involving phenolic compounds.
Pharmacokinetics
Its physical properties, such as its boiling point (62 °c/5 mmhg) and density (1537 g/mL at 25 °C), suggest that it is likely to be absorbed and distributed in the body following exposure .
Result of Action
It is known to be used in the synthesis of fluorescent halide-sensitive quinolinium dyes, chiral, quaternary prolines through cyclization of quaternary amino acids, and molten salt-polymers . This suggests that it may have a role in influencing the structure and function of these compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactions with phenols have been studied in micellar media and in microemulsions based on cationic or a nonionic surfactant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of surfactants and the nature of the surrounding medium.
Safety and Hazards
3-Bromo-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to handle this chemical with appropriate protective clothing and in a well-ventilated area .
Future Directions
3-Bromo-1-propanol has been used in the synthesis of fluorescent halide-sensitive quinolinium dyes, chiral, quaternary prolines through cyclization of quaternary amino acids, and molten salt-polymers . These applications suggest potential future directions in the fields of dye synthesis, chirality, and polymer science.
Biochemical Analysis
Biochemical Properties
3-Bromo-1-propanol is an electrophile and is used as a substrate in nucleophilic substitution reactions and in redox polymerization . It interacts with various enzymes and proteins during these reactions . The nature of these interactions is primarily through the bromine atom, which acts as a leaving group, allowing the propanol part of the molecule to react with nucleophiles .
Cellular Effects
It is known that halogenated alcohols like this compound can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electrophile in nucleophilic substitution reactions . It can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The bromine atom in this compound can leave, creating a reactive site for nucleophiles .
Temporal Effects in Laboratory Settings
It is known that this compound has been found to be mutagenic in bacterial mutagenicity studies , indicating potential long-term effects on cellular function.
Metabolic Pathways
It is known that this compound can participate in redox reactions , suggesting it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-propanol can be synthesized through the bromination of 1-propanol. The reaction typically involves the use of hydrobromic acid (HBr) and a catalyst such as sulfuric acid (H2SO4). The reaction proceeds as follows: [ \text{CH3CH2CH2OH} + \text{HBr} \rightarrow \text{CH3CH2CH2Br} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of propylene oxide. This method involves the reaction of propylene oxide with hydrogen bromide in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3-Bromo-1-propanol undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: This compound can be oxidized to form 3-bromo-propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 1-propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KCN, in aqueous or alcoholic medium.
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, in anhydrous ether.
Major Products:
Nucleophilic Substitution: 3-hydroxypropyl derivatives.
Oxidation: 3-bromo-propanoic acid.
Reduction: 1-propanol.
Comparison with Similar Compounds
- 2-Bromoethanol
- 3-Chloro-1-propanol
- 4-Bromo-1-butanol
- 2-Iodoethanol
Comparison: 3-Bromo-1-propanol is unique due to its specific reactivity profile and the presence of both a bromine atom and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFUZUMFPRMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Record name | 3-BROMO-1-PROPANOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID3024657 | |
Record name | 3-Bromo-1-propanol | |
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Molecular Weight |
138.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | 3-BROMO-1-PROPANOL | |
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Record name | 3-Bromo-1-propanol | |
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Boiling Point |
293 to 298 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-BROMO-1-PROPANOL | |
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Flash Point |
201 °F (NTP, 1992), 201 °F | |
Record name | 3-BROMO-1-PROPANOL | |
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Record name | 3-Bromo-1-propanol | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | 3-BROMO-1-PROPANOL | |
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Density |
1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3-BROMO-1-PROPANOL | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | 3-Bromo-1-propanol | |
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CAS No. |
627-18-9 | |
Record name | 3-BROMO-1-PROPANOL | |
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Record name | 3-Bromo-1-propanol | |
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Record name | 3-Bromo-1-propanol | |
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Record name | 3-Bromo-1-propanol | |
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Record name | 3-bromopropan-1-ol | |
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Record name | 3-BROMO-1-PROPANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-bromo-1-propanol?
A1: this compound has the molecular formula C3H7BrO and a molecular weight of 139.00 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this compound. [, , , ]
Q3: What is the significance of the glass transition temperature (Tg) of polymers incorporating this compound?
A3: The Tg of a polymer influences its flexibility and suitability for specific applications. For instance, a lower Tg, as observed in poly(3-hydroxypropyl ethylene-imine), can be beneficial for transmucosal drug delivery. []
Q4: How is this compound typically used in organic synthesis?
A4: this compound often serves as an alkylating agent due to its reactive bromine atom. It plays a crucial role in synthesizing various compounds, including pharmaceuticals, polymers, and other complex molecules. [, , , , , , , , , , , , , , , , , , , , , , ]
Q5: Describe a synthetic route to produce 6-hydroxy-2-hexanone using this compound.
A5: 6-Hydroxy-2-hexanone can be synthesized by reacting this compound with ethyl acetoacetate in the presence of sodium ethoxide. This alkylation is followed by hydrolysis and decarboxylation steps to yield the desired product. []
Q6: How is this compound used in the synthesis of selenium coronands?
A6: Researchers utilized this compound in a multi-step synthesis of selenium coronands with an odd number of selenium atoms. This involved reacting it with a selenolate anion to form a key diol intermediate. []
Q7: How is this compound employed in the preparation of chloride-sensitive fluorescent indicators?
A7: Reacting this compound with 6-methylquinoline yields a quaternary salt that exhibits fluorescence quenching in the presence of chloride ions. This property enables its use as a chloride-sensitive fluorescent indicator. []
Q8: What role does this compound play in the synthesis of poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) block copolymers?
A8: this compound is used in the first step of a two-step polymerization process. It reacts with methyl methacrylate in a redox polymerization to create a macroinitiator. This macroinitiator is then used in the second step, an atom transfer radical polymerization (ATRP) with N-isopropylacrylamide, to form the final block copolymer. []
Q9: Can you explain the role of this compound in preparing highly branched perfluorinated polymers?
A9: this compound serves as an AB monomer in the polycondensation reaction with an AB2 monomer to synthesize highly branched perfluorinated aromatic polyether copolymers. The incorporation of this compound influences the thermal properties and surface wettability of the resulting polymers. []
Q10: How does the distribution of this compound within a copolymer affect the material's properties?
A10: The distribution of this compound within the polymer backbone, as opposed to the chain ends, can significantly impact the material's thermal properties, such as its glass transition temperature and thermal decomposition onset. []
Q11: How has this compound been used to study protein structure?
A11: Researchers have employed this compound in a photochemical reaction with tryptophan residues in proteins. This modification, followed by enzymatic digestion and mass spectrometry analysis, allows for the mapping of solvent-accessible tryptophan residues, providing insights into protein structure. []
Q12: How is this compound utilized in the analysis of pesticide residues?
A12: this compound serves as an internal standard in the gas chromatographic analysis of bromide ion residues in plant products. The bromide ions are converted to bromopropanol isomers, and the use of an internal standard like this compound ensures accurate and reliable quantification. []
Q13: What is the significance of acetaldehyde 3-bromopropyl ethyl acetal in organic synthesis?
A13: Acetaldehyde 3-bromopropyl ethyl acetal acts as a versatile reagent for introducing a protected hydroxypropyl group into molecules. Its acid sensitivity necessitates specific handling and storage conditions. []
Q14: How was this compound employed in the synthesis of pheromones?
A14: this compound served as a key starting material in the multi-step synthesis of (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one, which are pheromone components of the peach fruit moth. []
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